2-(2-Chloroethoxy)-1,1,1-trifluoroethane

Description

Properties

IUPAC Name |

2-(2-chloroethoxy)-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClF3O/c5-1-2-9-3-4(6,7)8/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPSSKGNQJKXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594105 | |

| Record name | 2-(2-Chloroethoxy)-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537-70-8 | |

| Record name | 2-(2-Chloroethoxy)-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroethyl 2,2,2-trifluoroethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane?

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the inquiry into the physical properties of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane. An extensive search of publicly available chemical databases and scientific literature was conducted to collate information on this specific compound. The investigation revealed a significant lack of documented physical properties for this compound.

However, data for structurally related isomers, namely 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane and 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane, are available. This guide presents the available data for these isomers to provide context and comparative information for researchers working with similar halogenated ethers. The structural differences are highlighted through molecular diagrams.

It is critical to note that the physical properties of isomers can differ significantly. Therefore, the data presented for the isomers should be used as a reference with caution and not as a direct substitute for the properties of this compound.

Subject Compound: this compound

A comprehensive search for the physical properties of this compound did not yield any experimental or calculated data. This suggests that the compound is not widely synthesized, characterized, or commercially available. No associated CAS number was found for this specific structure.

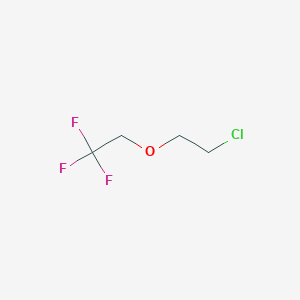

To illustrate the structure of the requested compound, a diagram is provided below.

Caption: Molecular structure of this compound.

Physical Properties of Structural Isomers

While data for the target compound is unavailable, physical properties for two of its structural isomers have been documented. These are presented below for comparative purposes.

| Property | 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane | 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane |

| CAS Number | 91100-60-6[1] | 380-45-0[2] |

| Molecular Formula | C₄H₅Cl₂F₃O[1] | C₄H₅Cl₂F₃O[2] |

| Molecular Weight | 196.98 g/mol [1] | 196.98 g/mol [2] |

| IUPAC Name | 1-chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane[1] | 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane[2] |

The distinct atomic arrangement of these isomers is visualized in the following diagrams.

Caption: Molecular structures of two isomers of the subject compound.

Experimental Protocols

Due to the absence of published experimental data for this compound and its isomers, this guide cannot provide detailed methodologies for the determination of their physical properties.

Standard experimental protocols for determining key physical properties of novel compounds would typically include:

-

Boiling Point: Determined by distillation at atmospheric pressure or under reduced pressure for high-boiling substances, often using a Sivolobov apparatus or differential scanning calorimetry (DSC).

-

Melting Point: Measured using a melting point apparatus or DSC.

-

Density: Determined using a pycnometer, hydrometer, or a digital density meter at a specified temperature.

-

Solubility: Assessed by dissolving the substance in various solvents at a given temperature and quantifying the concentration, often through spectroscopic or chromatographic methods.

These general procedures would need to be adapted and optimized for the specific compound under investigation.

Conclusion

There is currently no publicly available information on the physical properties of this compound. Researchers interested in this specific molecule may need to undertake its synthesis and subsequent physical characterization. The data provided for its isomers, 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane and 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane, can serve as a preliminary reference for understanding the general characteristics of such halogenated ethers. It is imperative to experimentally determine the properties of the subject compound for any practical application.

References

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane (Isoflurane)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroethoxy)-1,1,1-trifluoroethane, widely known as Isoflurane, is a halogenated ether that has been a cornerstone of modern anesthesia since its introduction. Its favorable physicochemical and pharmacokinetic properties, including low blood gas partition coefficient and minimal metabolism, contribute to its rapid onset and offset of anesthetic effects. This technical guide provides a comprehensive overview of the chemical structure and bonding of Isoflurane, alongside detailed experimental protocols for its synthesis and the investigation of its effects on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Bonding

The chemical structure of Isoflurane [this compound] is characterized by a central ethane backbone with extensive halogen substitution. The systematic IUPAC name for Isoflurane is 2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane.

Molecular Formula: C₃H₂ClF₅O

Structure:

The molecule possesses a chiral center at the second carbon atom, and is therefore administered as a racemic mixture.

Bond Parameters

The precise bond lengths and angles of Isoflurane have been elucidated through a combination of experimental techniques, such as gas electron diffraction (GED), and computational methods, including density functional theory (DFT) at the B3LYP level.[1] These studies reveal the molecule exists predominantly in two stable conformers.

| Parameter | Value | Method |

| Dihedral Angle (C1-C2-O-C3) | anti carbon skeleton: 137.8(11)° or 167.4(19)° | Gas Electron Diffraction |

| Bond Angle (C-C-O) | ~117.3° | Gas Electron Diffraction |

| Bond Angle (C-O-C) | ~120° | VSEPR Theory |

| Bond Angles around Carbon Atoms | ~109.5° | VSEPR Theory |

The bonding in Isoflurane is influenced by the high electronegativity of the fluorine and chlorine atoms, leading to significant bond polarization. The molecule's conformation is stabilized by hyperconjugative effects, which involve the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent antibonding orbital.

Physicochemical Properties

A summary of key physicochemical properties of Isoflurane is presented in the table below.

| Property | Value |

| Molar Mass | 184.49 g/mol [2] |

| Boiling Point | 48.5 °C[2] |

| Density | 1.496 g/mL at 25 °C |

| Vapor Pressure | 238 mmHg at 20 °C |

| Blood/Gas Partition Coefficient | 1.4 |

| Oil/Gas Partition Coefficient | 98 |

| Minimum Alveolar Concentration (MAC) | 1.15 vol % |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of Isoflurane involves the chlorination of 2,2,2-trifluoroethyl difluoromethyl ether.[3][4][5][6]

Workflow for Isoflurane Synthesis:

Caption: Synthetic workflow for Isoflurane production.

Detailed Protocol:

-

Reaction Setup: To a suitable reaction vessel equipped with a stirrer, gas inlet, and a UV lamp, add 2,2,2-trifluoroethyl difluoromethyl ether and 10-20% by weight of water.[3]

-

Chlorination: Cool the mixture to 5-15 °C.[3] While stirring and irradiating with UV light, bubble chlorine gas through the mixture. The molar ratio of 2,2,2-trifluoroethyl difluoromethyl ether to chlorine should be approximately 1:0.6.[3]

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) to determine the consumption of the starting material.

-

Workup: Once the desired conversion is achieved, stop the chlorine flow and UV irradiation. Warm the mixture to room temperature and distill to remove unreacted 2,2,2-trifluoroethyl difluoromethyl ether.

-

Purification: The crude Isoflurane is then subjected to extractive distillation using a suitable solvent, such as acetone, to form an azeotrope.[5] This is followed by azeotropic distillation to break the azeotrope and isolate pure Isoflurane.[5]

-

Characterization: Confirm the identity and purity of the final product using techniques such as GC-MS, ¹H NMR, and ¹⁹F NMR.

Investigation of Isoflurane's Effect on the Akt-mTOR Signaling Pathway

The Akt-mTOR pathway is a crucial signaling cascade involved in cell growth, proliferation, and survival. Isoflurane has been shown to modulate this pathway.[7]

Logical Relationship of Akt-mTOR Pathway Modulation by Isoflurane:

Caption: Isoflurane activates the Akt-mTOR signaling pathway.

Experimental Protocol: Western Blot Analysis

This protocol details the investigation of Akt and mTOR phosphorylation in response to Isoflurane treatment in non-small cell lung cancer (NSCLC) cell lines (A549 and H1299).[7]

-

Cell Culture and Treatment:

-

Culture A549 or H1299 cells in appropriate media.

-

Expose cells to 1% or 2% Isoflurane for a specified duration (e.g., 24 hours) in a sealed chamber. A control group should be exposed to 0% Isoflurane.

-

-

Protein Extraction:

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-mTOR (Ser2448)

-

Total mTOR

-

β-actin (as a loading control)

-

Antibody dilutions should be optimized as per the manufacturer's instructions.

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Investigation of Isoflurane's Effect on GABA-A Receptors

Isoflurane is known to potentiate the function of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[8][9][10][11]

Experimental Workflow for Patch-Clamp Electrophysiology:

Caption: Workflow for studying Isoflurane's effect on GABA-A receptors.

Experimental Protocol: Whole-Cell Patch-Clamp

This protocol is for recording GABA-A receptor currents from acutely dissociated cerebellar Purkinje neurons from rats.[8]

-

Neuron Preparation:

-

Acutely dissociate cerebellar Purkinje neurons from 8-14 day old rats using established enzymatic and mechanical dissociation methods.

-

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings under voltage-clamp mode.

-

Internal Solution (in the patch pipette): Containing (in mM): CsCl (or other appropriate salt) to isolate chloride currents, EGTA to chelate calcium, HEPES to buffer pH, and Mg-ATP to support cellular function.

-

External Solution (bathing the cells): A physiological salt solution (e.g., Krebs solution) containing appropriate ion concentrations.

-

-

Drug Application:

-

Apply GABA (e.g., 2 µM) to the neuron to elicit a baseline GABA-A receptor-mediated current.

-

Co-apply Isoflurane (at clinically relevant concentrations, e.g., 77 µM to 770 µM) with GABA to the neuron. Solutions containing the volatile anesthetic should be prepared fresh and delivered via a fast-perfusion system to maintain accurate concentrations.

-

-

Data Acquisition and Analysis:

-

Record the chloride currents at a holding potential of, for example, -60 mV.

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of Isoflurane.

-

Calculate the potentiation of the GABA response by Isoflurane as the percentage increase in current amplitude.

-

Construct dose-response curves to determine the EC₅₀ of Isoflurane for GABA-A receptor potentiation.

-

Conclusion

This technical guide has provided a detailed examination of the chemical structure, bonding, and key physicochemical properties of this compound (Isoflurane). Furthermore, it has outlined comprehensive experimental protocols for its synthesis and for investigating its modulatory effects on the Akt-mTOR and GABA-A receptor signaling pathways. The information presented herein is intended to equip researchers and professionals with the foundational knowledge and practical methodologies to further explore the multifaceted nature of this important anesthetic agent.

References

- 1. US5416244A - Preparation of isoflurane - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. CN101830781B - Synthesis method of isoflurane - Google Patents [patents.google.com]

- 4. US6551468B1 - Preparation of isoflurane by reaction of 2,2,2-trifluoroethyl difluoro-methyl ether and chlorine in added water, at low temperatures and/or at higher conversions - Google Patents [patents.google.com]

- 5. US5230778A - Purification of isoflurane by extractive distillation - Google Patents [patents.google.com]

- 6. CN1651377A - Preparation method of isoflurane - Google Patents [patents.google.com]

- 7. Isoflurane Promotes Non-Small Cell Lung Cancer Malignancy by Activating the Akt-Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective and non-stereoselective actions of isoflurane on the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential modulation of GABA- and NMDA-gated currents by ethanol and isoflurane in cultured rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dopamine neurons in the ventral periaqueductal gray modulate isoflurane anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane (Isoflurane)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(2-Chloroethoxy)-1,1,1-trifluoroethane, a crucial anesthetic agent commonly known as Isoflurane. This document details the experimental protocols for the key reactions, presents quantitative data in a structured format, and includes a visual representation of the main synthetic route.

Introduction

Isoflurane, with the chemical structure 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether, is a widely used inhalation anesthetic. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield, which are critical for pharmaceutical applications. The most common and industrially viable synthesis route involves the preparation of a key intermediate, 2,2,2-trifluoroethyl difluoromethyl ether, followed by its selective chlorination.

Primary Synthesis Pathway

The dominant synthesis pathway for Isoflurane commences with the etherification of 2,2,2-trifluoroethanol, followed by a photochlorination reaction. This two-step process is favored for its efficiency and scalability.

Step 1: Synthesis of 2,2,2-Trifluoroethyl difluoromethyl ether

The initial step involves the formation of 2,2,2-trifluoroethyl difluoromethyl ether from 2,2,2-trifluoroethanol and a suitable difluoromethyl source, typically chlorodifluoromethane (Freon-22). This reaction is generally carried out in the presence of a base and a phase-transfer catalyst to facilitate the reaction between the alcohol and the gaseous reactant.

Step 2: Chlorination of 2,2,2-Trifluoroethyl difluoromethyl ether

The second and final step is the selective chlorination of the ether intermediate to yield Isoflurane. This reaction is typically a radical chlorination, initiated by light (photons), and its conditions can be varied to optimize the yield and minimize the formation of polychlorinated byproducts.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of Isoflurane.

Synthesis of 2,2,2-Trifluoroethyl difluoromethyl ether

This procedure is based on a phase-transfer catalysis method, which allows for high conversion and selectivity.

Materials:

-

2,2,2-Trifluoroethanol

-

Chlorodifluoromethane

-

Monovalent metal hydroxide (e.g., potassium hydroxide)

-

Phase-transfer catalyst (e.g., crown ether, quaternary ammonium salt)

-

Catalyst (e.g., trivalent phosphine or amidophosphine compound, potassium halide)

-

Organic solvent (miscible with water)

-

Water

Procedure:

-

In a suitable reaction vessel, combine 2,2,2-trifluoroethanol, the phase-transfer catalyst, and the co-catalyst in the organic solvent and water mixture.

-

Add the monovalent metal hydroxide to the mixture.

-

Introduce chlorodifluoromethane into the reaction mixture. The molar ratio of 2,2,2-trifluoroethanol to chlorodifluoromethane is typically in the range of 1:0.8 to 1:2.

-

Heat the reaction mixture to a temperature between room temperature and 100°C, with a recommended range of 40-80°C.

-

Maintain the reaction for a period of 2 to 10 hours, with a typical reaction time of 1-5 hours for optimal conversion.

-

Upon completion, cool the reaction mixture and separate the organic layer.

-

Wash the organic layer with water and dry it over a suitable drying agent.

-

Purify the crude 2,2,2-trifluoroethyl difluoromethyl ether by distillation.

Synthesis of Isoflurane by Photochlorination

This protocol details the light-initiated chlorination of the ether intermediate.

Materials:

-

2,2,2-Trifluoroethyl difluoromethyl ether

-

Chlorine gas

-

Water (optional, but can improve the reaction)

-

Light source (e.g., incandescent lamp, UV lamp)

Procedure:

-

Charge a reaction vessel equipped with a gas inlet, a stirrer, and a light source with 2,2,2-trifluoroethyl difluoromethyl ether.

-

If desired, add a specific amount of water to the ether. The presence of water can help to dissolve the hydrogen chloride gas produced during the reaction.

-

Initiate the reaction by turning on the light source.

-

Bubble chlorine gas through the reaction mixture at a controlled rate. The molar ratio of ether to chlorine is a critical parameter and is typically controlled to favor monochlorination.

-

Maintain the reaction temperature at a low range, typically between 0°C and 25°C, with a preferred range of 10°C to 15°C.

-

Monitor the reaction progress by a suitable analytical method (e.g., gas chromatography) until the desired conversion of the starting ether is achieved. To minimize the formation of the dichlorinated impurity, the chlorination is often terminated when about 60% of the starting ether has been consumed.

-

Upon completion, stop the chlorine flow and purge the reaction mixture with an inert gas to remove any residual chlorine and hydrogen chloride.

-

The crude Isoflurane is then subjected to purification.

Purification of Isoflurane

Purification is a critical step to obtain pharmaceutical-grade Isoflurane.

Procedure:

-

Neutralization: Wash the crude reaction mixture with a dilute basic solution (e.g., sodium bicarbonate) to remove any acidic impurities.

-

Washing: Wash the organic layer with water to remove any remaining salts.

-

Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Fractional Distillation: Perform fractional distillation to separate Isoflurane from unreacted starting material, the dichlorinated byproduct (1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether), and other impurities. Isoflurane has a boiling point of 48.5°C.

-

Byproduct Reduction (Optional): The major byproduct, 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether, can be reduced back to Isoflurane. This can be achieved by treating the distillation residue with isopropanol under UV irradiation. This step can significantly improve the overall yield.[1]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of Isoflurane based on various reported methods.

Table 1: Synthesis of 2,2,2-Trifluoroethyl difluoromethyl ether

| Parameter | Value | Reference |

| Reactants | 2,2,2-Trifluoroethanol, Chlorodifluoromethane | [2] |

| Catalyst System | Phase-transfer catalyst and co-catalyst | [2] |

| Temperature | Room Temperature - 100°C | [2] |

| Reaction Time | 2 - 10 hours | [2] |

| Conversion | High | [2] |

| Selectivity | High | [2] |

Table 2: Synthesis of Isoflurane by Photochlorination

| Parameter | Method 1 | Method 2 | Reference |

| Starting Material | 2,2,2-Trifluoroethyl difluoromethyl ether | 2,2,2-Trifluoroethyl difluoromethyl ether | [1][3] |

| Reagent | Chlorine gas | Chlorine gas | [1][3] |

| Initiator | Incandescent lamp | UV light | [1][3] |

| Temperature | 0 - 25°C | Not specified | [1] |

| Reaction Time | 8 - 12 hours | Not specified | [1] |

| Conversion | Exhaustive chlorination followed by reduction | Controlled chlorination (approx. 60%) | [1] |

| Overall Yield | > 80% | Not specified | [1] |

Mandatory Visualization

The following diagram illustrates the primary synthesis pathway of Isoflurane.

Caption: Primary synthesis pathway of Isoflurane.

Safety Considerations

The synthesis of Isoflurane involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including respiratory protection, should be used.

-

Chlorodifluoromethane (Freon-22): This is a gas that can displace oxygen and act as an asphyxiant. It should be handled in a well-ventilated area.

-

Light-initiated Reactions: Photochlorination reactions can be vigorous. The reaction should be carefully monitored, and appropriate shielding should be in place.

-

General Precautions: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are mandatory. An emergency plan should be in place to handle any potential spills or exposures.

Conclusion

The synthesis of this compound (Isoflurane) is a well-established process, with the photochlorination of 2,2,2-trifluoroethyl difluoromethyl ether being the most common final step. By carefully controlling the reaction conditions, particularly during the chlorination stage, high yields of pure Isoflurane can be achieved. The optional reduction of the main byproduct further enhances the overall efficiency of the synthesis. This guide provides a solid foundation for researchers and professionals involved in the development and production of this vital anesthetic agent.

References

- 1. concordia.ca [concordia.ca]

- 2. CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether - Google Patents [patents.google.com]

- 3. US6551468B1 - Preparation of isoflurane by reaction of 2,2,2-trifluoroethyl difluoro-methyl ether and chlorine in added water, at low temperatures and/or at higher conversions - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 2-(2-Chloroethoxy)-1,1,1-trifluoroethane. Due to the absence of publicly available experimental spectra for this specific molecule, this document focuses on predicted data generated from computational models and outlines the general experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and similar fluorinated compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established computational algorithms and provide expected values for key spectroscopic features.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.1 - 4.3 | Quartet (q) | 2H | -O-CH₂-CF₃ |

| ~ 3.8 - 4.0 | Triplet (t) | 2H | -CH₂-O- |

| ~ 3.6 - 3.8 | Triplet (t) | 2H | -CH₂-Cl |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 123 | Quartet (q) | -CF₃ |

| ~ 70 | Triplet (t) | -O-CH₂-CF₃ |

| ~ 68 | Singlet (s) | -CH₂-O- |

| ~ 42 | Singlet (s) | -CH₂-Cl |

Predicted in CDCl₃ solvent.

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -75 to -80 | Triplet (t) | -CF₃ |

Predicted with CFCl₃ as a reference.

Table 4: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 3050 | Medium | C-H stretching |

| 1250 - 1350 | Strong | C-F stretching |

| 1050 - 1150 | Strong | C-O-C stretching |

| 650 - 750 | Strong | C-Cl stretching |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 162/164 | [M]⁺ (Molecular Ion) |

| 127 | [M - Cl]⁺ |

| 99 | [M - CH₂Cl]⁺ |

| 83 | [CF₃CH₂O]⁺ |

| 63/65 | [CH₂CH₂Cl]⁺ |

| 49/51 | [CH₂Cl]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of volatile, halogenated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds, spectral width of -250 to 50 ppm.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase correct the spectra and reference them to the internal standard or the residual solvent peak. Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Solution: Dissolve the sample in a suitable infrared-transparent solvent (e.g., carbon tetrachloride, chloroform).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

-

Injector: Set the injector temperature to 250°C.

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 250-300°C.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: Set to 230°C.

-

Quadrupole Temperature: Set to 150°C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound such as this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.

An In-depth Technical Guide to Halogenated Ethers: A Case Study on the Elusive 2-(2-Chloroethoxy)-1,1,1-trifluoroethane

For the attention of: Researchers, scientists, and drug development professionals.

This technical document addresses the inquiry for information regarding the compound 2-(2-Chloroethoxy)-1,1,1-trifluoroethane . Following a comprehensive search of chemical databases and scientific literature, it must be noted that a specific CAS (Chemical Abstracts Service) number for this exact chemical structure could not be identified. This suggests that "this compound" is not a commonly cataloged or commercially available compound.

The nomenclature of halogenated organic compounds is highly specific, and minor variations in the placement of halogen atoms result in distinct chemical entities with unique properties. The search results consistently yielded data for structurally similar but distinct isomers. This guide, therefore, provides an in-depth look at the available technical data for the most closely related, identifiable compounds.

Structurally Related Compounds: Identification and Properties

Two primary isomers were identified for which limited data is available: 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane and 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane. It is crucial to note the difference in the halogen substitution pattern on the ethane backbone compared to the requested molecule.

For clarity, the structural difference is as follows:

-

Requested Compound: F3C-CH2-O-CH2-CH2-Cl (Trifluoro group on a terminal carbon)

-

Identified Isomer 1: Cl-CHF-CF2-O-CH2-CH2-Cl (CAS 380-45-0)

-

Identified Isomer 2: F2ClC-CHF-O-CH2-CH2-Cl (CAS 91100-60-6)

The available quantitative data for these related compounds is summarized in the table below for ease of comparison.

| Property | 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane | 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane |

| CAS Number | 380-45-0[1] | 91100-60-6[2] |

| Molecular Formula | C4H5Cl2F3O[1][3] | C4H5Cl2F3O[2] |

| Molecular Weight | 196.98 g/mol [3] | 196.98 g/mol [2] |

| IUPAC Name | 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane | 1-chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane |

| Canonical SMILES | C(CCl)OC(C(F)(F)Cl)F | C(CCl)OC(C(F)(F)Cl)F[2] |

| InChI Key | ICYVPOBNDIHORM-UHFFFAOYSA-N | ICYVPOBNDIHORM-UHFFFAOYSA-N[2] |

| XLogP3 | Not Available | 2.5[2] |

| Exact Mass | Not Available | 195.9669547 g/mol [2] |

| Monoisotopic Mass | Not Available | 195.9669547 g/mol [2] |

Experimental Data and Protocols

For the broader class of chloro-fluoro-ethanes, synthesis generally involves the catalytic fluorination of a chlorinated ethane or ethene precursor using hydrogen fluoride. For instance, 2-chloro-1,1,1-trifluoroethane can be manufactured by the gas-phase reaction of trichloroethylene with HF over a catalyst at elevated temperatures (100°C to 400°C)[4]. The reaction vessel for such processes must be constructed from materials resistant to the corrosive nature of hydrogen fluoride, such as nickel alloys[4].

Signaling Pathways and Biological Activity

There is no available information on signaling pathways or specific biological activities for the requested compound or its closely related isomers identified in this guide. For some related, simpler structures like 2-chloro-1,1,1-trifluoroethane, it is known to be a metabolite of the anesthetic halothane[5].

Limitations and Future Directions

Due to the lack of available data for "this compound" and its immediate isomers, it is not possible to provide detailed experimental protocols or to create diagrams for signaling pathways or experimental workflows as requested.

For researchers interested in this specific molecule, the initial step would be to devise a novel synthetic route, which would likely involve the ethoxylation of a suitable trifluoroethane derivative or the trifluorination of a chloroethoxy ethane precursor. Following successful synthesis, extensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis would be required to confirm the structure. Subsequently, its physicochemical properties and biological activity could be investigated.

Logical Relationship of Inquiry and Findings

To visualize the logical workflow of the investigation undertaken in this report, the following diagram is provided.

Caption: Logical workflow of the inquiry and findings.

References

- 1. 2-CHLORO-1-(2-CHLOROETHOXY)-1,1,2-TRIFLUOROETHANE | 380-45-0 [chemicalbook.com]

- 2. Buy 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane | 91100-60-6 [smolecule.com]

- 3. 380-45-0 | 2-Chloroethyl 2-chloro-1,1,2-trifluoroethyl ether - Alachem Co., Ltd. [alachem.co.jp]

- 4. US6040486A - Process for the manufacture of 2-chloro-1,1,1-trifluoroethane - Google Patents [patents.google.com]

- 5. 2-Chloro-1,1,1-Trifluoroethane (IARC Summary & Evaluation, Volume 41, 1986) [inchem.org]

An In-depth Technical Guide to the Safety and Handling of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane and Structurally Related Compounds

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential hazards, safe handling procedures, and emergency protocols for 2-(2-Chloroethoxy)-1,1,1-trifluoroethane and its analogues.

Chemical and Physical Properties

Quantitative data for the target compound is not available. The following table summarizes the properties of the closely related compound, 2-Chloro-1,1,1-trifluoroethane, to provide an estimation of its physical characteristics.

Table 1: Physical and Chemical Properties of 2-Chloro-1,1,1-trifluoroethane

| Property | Value | Source |

| Molecular Formula | C₂H₂ClF₃ | [1][2] |

| Molecular Weight | 118.48 g/mol | [2] |

| Appearance | Colorless gas | [3] |

| Boiling Point | 6.1 °C | [3] |

| Melting Point | -105.3 °C | [3] |

| Density | 1.389 g/cm³ (liquid at 0 °C) | [3] |

| Solubility in Water | 0.89 g/L | [3] |

| Vapor Pressure | 180 kPa at 20 °C |

Hazard Identification and Toxicological Profile

Based on data for 2-Chloro-1,1,1-trifluoroethane and other halogenated hydrocarbons, this compound is anticipated to present the following hazards.

GHS Hazard Classification (Inferred)

-

Gases under pressure (Liquefied gas): May explode if heated.[4]

-

Skin Corrosion/Irritation: May cause skin irritation. Direct contact with the liquefied gas can cause frostbite.[4][5]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation and dizziness or asphyxiation at high concentrations.[4][5]

-

Carcinogenicity: Limited evidence of carcinogenicity in animal studies for 2-Chloro-1,1,1-trifluoroethane.[4]

-

Reproductive Toxicity: Animal tests on related compounds suggest potential for reproductive effects.[4]

Table 2: Toxicological Data for 2-Chloro-1,1,1-trifluoroethane

| Endpoint | Value/Result | Species | Source |

| Carcinogenicity | Limited evidence in animal studies | Rat | [4] |

| Reproductive Effects | Experimental reproductive effects noted | Not specified |

Acute Effects:

-

Inhalation: Vapors may cause dizziness, headache, nausea, and in high concentrations, asphyxiation.[4]

-

Skin Contact: May cause skin irritation. Contact with the liquefied gas can cause frostbite.[4][5]

-

Eye Contact: Causes serious eye irritation.[5]

-

Ingestion: Not a likely route of exposure for a gas at standard temperature and pressure.

Chronic Effects:

-

Prolonged or repeated exposure to related halogenated compounds may cause damage to organs.[6] There is limited evidence of carcinogenicity for 2-Chloro-1,1,1-trifluoroethane from animal studies.[4]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling halogenated compounds. The following guidelines are based on best practices for handling volatile and potentially hazardous chemicals.

3.1. Personal Protective Equipment (PPE)

A comprehensive risk assessment should guide the selection of PPE. The following are minimum recommendations:

-

Eye Protection: Chemical safety goggles or a face shield.[5]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[5]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of exposure, additional protective clothing may be necessary.[5]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

3.2. Engineering Controls

-

All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[7]

3.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Protect from sunlight and heat sources.[5]

-

Store away from incompatible materials such as strong oxidizing agents, alkali metals, and finely divided metals (e.g., Al, Mg, Zn).[5]

Experimental Workflow for Safe Handling

Caption: A generalized workflow for the safe handling of volatile halogenated compounds.

Emergency Procedures

Immediate and appropriate response in case of an emergency is critical.

4.1. First-Aid Measures

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: For frostbite, rinse with lukewarm water. Do not rub the affected area. For other skin contact, wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Ingestion is unlikely for a gaseous compound. If it occurs, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

4.2. Spill and Leak Procedures

-

Small Spills/Leaks: Evacuate the area. Ensure adequate ventilation. Use appropriate PPE, including respiratory protection. Stop the leak if it is safe to do so. Absorb small liquid spills with an inert material.

-

Large Spills/Leaks: Evacuate the area immediately and prevent entry. Contact emergency services.

Emergency Response Logic

Caption: A decision-making diagram for first-aid response to chemical exposure.

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire.[4]

-

Specific Hazards: The compound is not combustible. However, containers may explode when heated.[4] Heating may cause a rise in pressure with the risk of bursting.[4] Fire may produce irritating, corrosive, and/or toxic gases, including hydrogen fluoride and hydrogen chloride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Considerations

-

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.

-

Do not allow the chemical to enter the environment.[4]

-

Contact a licensed professional waste disposal service to dispose of this material.

This guide provides a framework for the safe handling of this compound based on available data for similar compounds. All laboratory personnel must be thoroughly trained on these procedures and any additional institutional requirements before working with this and other hazardous chemicals.

References

- 1. GSRS [precision.fda.gov]

- 2. 2-Chloro-1,1,1-trifluoroethane | H2ClC-CF3 | CID 6408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-1,1,1-trifluoroethane - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

IUPAC name and synonyms for 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

This section provides the fundamental identification details for the chemical compound of interest.

| Identifier | Value |

| IUPAC Name | 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane[1] |

| CAS Number | 91100-60-6[1] |

| Molecular Formula | C4H5Cl2F3O[1] |

| Molecular Weight | 196.98 g/mol [1] |

| Canonical SMILES | C(CCl)OC(C(F)(F)Cl)F[1] |

| InChI Key | ICYVPOBNDIHORM-UHFFFAOYSA-N[1] |

Synonyms:

-

At present, no widely recognized synonyms for 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane have been identified in publicly available chemical databases.

Physicochemical Properties

A summary of the key physicochemical data is presented below. This information is crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 196.98 g/mol | [1] |

| Exact Mass | 195.9669547 g/mol | [1] |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Heavy Atom Count | 10 | [1] |

Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield any specific experimental protocols for the synthesis, purification, or analysis of 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane. This suggests that detailed procedural information for this compound is not widely published in the public domain.

Signaling Pathways and Logical Relationships

There is currently no available information in the public domain regarding the interaction of 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane with biological signaling pathways or any established logical relationships in chemical or biological systems.

Diagrams and Visualizations

Due to the lack of available data on experimental workflows, signaling pathways, or other logical relationships pertaining to 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane, the creation of meaningful diagrams as requested is not feasible at this time.

Conclusion

This technical guide consolidates the currently available information for 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane. While fundamental chemical identifiers and some physicochemical properties have been established, there is a notable absence of in-depth experimental data, including synthetic and analytical protocols, as well as information on its biological or chemical interactions. This scarcity of public information indicates that the compound may be a novel or proprietary substance with limited research disclosed to the public. Researchers interested in this compound are encouraged to consult commercial suppliers or specialized chemical synthesis literature for any potential, non-public information.

References

Thermodynamic Properties of Fluorinated Ether Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of fluorinated ether compounds, with a particular focus on the hydrofluoroether (HFE) series of fluids. These compounds are of significant interest across various scientific and industrial domains, including as heat transfer fluids, solvents, and in pharmaceutical applications, owing to their unique combination of properties such as low viscosity, high thermal stability, and tunable solubility.[1] This document compiles essential quantitative data, details the experimental methodologies used for their determination, and presents visual representations of key concepts to facilitate understanding and application in research and development.

Core Thermodynamic Properties

The utility of fluorinated ethers is intrinsically linked to their thermodynamic behavior. Key properties such as enthalpy of formation, vapor pressure, density, viscosity, and gas solubility dictate their performance in various applications. The following sections provide quantitative data for several commercially important hydrofluoroethers: HFE-7000, HFE-7100, HFE-7200, HFE-7300, and HFE-7500.

Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy change upon the formation of a compound from its constituent elements in their standard states. It is crucial for thermal management calculations and for understanding the stability of these compounds. While experimental data for complex hydrofluoroethers is sparse, computational methods, such as G2 and G2(MP2) ab initio methodologies, have been employed to determine the heats of formation for some fluorinated ethers.[2] For instance, the heat of formation for CH3OCF3 (related to the HFE series) has been calculated to be -212.7 kcal mol-1.[2]

Table 1: Standard Enthalpy of Formation for Selected Fluorinated Ethers

| Compound | Chemical Formula | ΔHf° (kJ/mol) | Method |

| 1,1,1-Trifluoro-2-methoxyethane (E143a) | CH3OCF3 | -890.0 | G2/G2(MP2) ab initio |

| 1,1,2,2-Tetrafluoro-1,2-dimethoxyethane (E134) | CHF2OCHF2 | -1084.1 | G2/G2(MP2) ab initio |

| 1,1,1,2,2-Pentafluoro-2-methoxyethane (E125) | CF3OCHF2 | -1315.9 | G2/G2(MP2) ab initio |

Note: The values presented are based on high-level ab initio calculations and serve as valuable estimates in the absence of extensive experimental data for larger HFE molecules.

Vapor Pressure

Vapor pressure is a critical property for applications involving phase change, such as in refrigeration and heat pipe systems. It is highly dependent on temperature.

Table 2: Vapor Pressure of Selected Hydrofluoroethers at Various Temperatures

| Temperature (K) | HFE-7100 (kPa) |

| 306 | 36 |

| 331 | 101 |

| 356 | 235 |

| 381 | 475 |

| 406 | 870 |

| 431 | 1180 |

Data for HFE-7100 was obtained using a Burnett apparatus.

Density

The density of fluorinated ethers is a key parameter in fluid dynamics calculations, affecting flow characteristics and heat transfer.

Table 3: Liquid Density of Selected Hydrofluoroethers as a Function of Temperature

| Temperature (K) | HFE-7000 ( kg/m ³) | HFE-7100 ( kg/m ³) | HFE-7200 ( kg/m ³) | HFE-7500 ( kg/m ³) |

| 273.15 | 1488.1 | 1572.5 | 1509.3 | 1662.1 |

| 293.15 | 1430.7 | 1512.8 | 1449.6 | 1601.7 |

| 313.15 | 1371.3 | 1451.2 | 1388.1 | 1539.8 |

| 333.15 | 1309.5 | 1387.1 | 1324.3 | 1475.9 |

| 353.15 | 1244.6 | 1319.8 | 1257.6 | 1409.5 |

| 363.15 | 1210.1 | 1284.5 | 1222.5 | 1374.8 |

These values were determined under saturation conditions.

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical factor in pumping power requirements and fluid handling. Fluorinated ethers are known for their low viscosities.[1]

Table 4: Kinematic Viscosity of Selected Hydrofluoroethers as a Function of Temperature

| Temperature (K) | HFE-7000 (mm²/s) | HFE-7100 (mm²/s) | HFE-7200 (mm²/s) | HFE-7500 (mm²/s) |

| 273.15 | 0.528 | 0.603 | 0.732 | 1.15 |

| 293.15 | 0.386 | 0.437 | 0.521 | 0.778 |

| 313.15 | 0.300 | 0.336 | 0.394 | 0.569 |

| 333.15 | 0.242 | 0.269 | 0.311 | 0.439 |

| 353.15 | 0.201 | 0.222 | 0.254 | 0.352 |

| 373.15 | 0.171 | 0.187 | 0.213 | 0.291 |

These values were determined under saturation conditions.

Gas Solubility

The ability of fluorinated ethers to dissolve gases is important in applications such as outgassing in electronic cooling and as media for gas-phase reactions. The presence of fluorine atoms generally enhances gas solubility.[1]

Table 5: Solubility of Oxygen and Nitrogen in Selected Fluorinated Liquids (Illustrative)

| Solvent | Gas | Temperature (°C) | Bunsen Coefficient |

| Perfluorooctane | O₂ | 25 | 0.48 |

| Perfluorooctane | N₂ | 25 | 0.27 |

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise and well-defined experimental methodologies. This section details the principles and procedures of the key techniques cited for obtaining the data presented in this guide.

Enthalpy of Formation: Combustion Calorimetry

Principle: Combustion calorimetry is a primary method for determining the standard enthalpy of formation of organic compounds, including those containing fluorine.[3] The substance is completely combusted in a high-pressure oxygen environment within a sealed container known as a bomb. The heat released during the combustion is measured by the temperature rise of the surrounding water bath. For organofluorine compounds, the process is more complex due to the formation of corrosive hydrofluoric acid (HF).[4]

Methodology: A rotating-bomb calorimeter is often employed for fluorine-containing compounds to ensure complete and uniform reaction of the combustion products.[4][5]

-

Sample Preparation: A precisely weighed sample of the fluorinated ether is placed in a crucible inside the combustion bomb. A fuse wire is connected to ignite the sample.

-

Bomb Charging: The bomb is charged with high-pressure oxygen. For compounds with high fluorine content, an auxiliary substance with a known heat of combustion may be used to ensure complete combustion.

-

Calorimeter Assembly: The bomb is placed in a calorimeter vessel containing a known amount of water. The entire assembly is placed in a constant-temperature jacket.

-

Combustion: The sample is ignited, and the temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Analysis of Products: After combustion, the contents of the bomb are analyzed to determine the completeness of the reaction and to quantify the amount of nitric acid and hydrofluoric acid formed.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined from the combustion of a standard substance like benzoic acid), and corrections for the heats of formation of nitric acid and hydrofluoric acid. The standard enthalpy of formation is then derived using Hess's law.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Combustion calorimetry of organic fluorine compounds. The heats of combustion and formation of the difluorobenzenes, 4-fluorotoluene and m-trifluorotoluic acid (Journal Article) | OSTI.GOV [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Chloroethoxy-Containing Compounds: A Technical Guide to Potential Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential hazards and toxicity associated with chloroethoxy-containing compounds. The information presented is intended to support researchers, scientists, and drug development professionals in the safe handling, risk assessment, and development of molecules containing this chemical moiety. This document summarizes key toxicological data, outlines relevant experimental protocols, and visualizes metabolic and experimental workflows.

Executive Summary

Chloroethoxy-containing compounds are a class of chemicals that feature a chlorine atom attached to an ethoxy group. While this functional group can be found in various molecules, including solvents and intermediates in chemical synthesis, its presence raises toxicological concerns primarily related to irritation, sensitization, and potential systemic effects upon exposure. This guide focuses on three representative compounds: 2-(2-Chloroethoxy)ethanol, 2-[2-(2-Chloroethoxy)ethoxy]ethanol, and (2-Chloroethoxy)acetic acid, to illustrate the toxicological profile of this chemical class. The primary hazards include skin and severe eye irritation, with potential for respiratory tract irritation and skin sensitization. The metabolic pathway likely involves oxidation to reactive aldehydes and carboxylic acids, which can contribute to cellular toxicity.

Toxicological Data Summary

The following tables summarize the available quantitative and qualitative toxicological data for the selected chloroethoxy-containing compounds.

Table 1: Acute Toxicity Data for 2-(2-Chloroethoxy)ethanol

| Exposure Route | Species | Test Type | Value | Reference |

| Oral | Rat | LD50 | 6300 mg/kg | [1] |

| Dermal | Guinea pig | LD50 | 3 mL/kg | [1] |

| Dermal | Guinea pig | LD50 | 3,525 mg/kg |

Table 2: Hazard Identification for Selected Chloroethoxy-Containing Compounds

| Compound | CAS Number | GHS Hazard Statements | Primary Hazards |

| 2-(2-Chloroethoxy)ethanol | 628-89-7 | H315: Causes skin irritationH318: Causes serious eye damage | Skin Irritation, Severe Eye Damage |

| 2-[2-(2-Chloroethoxy)ethoxy]ethanol | 5197-62-6 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Skin Irritation, Eye Irritation, Respiratory Irritation, Potential for Skin Sensitization[2] |

| (2-Chloroethoxy)acetic acid | 14869-41-1 | H302: Harmful if swallowedH312: Harmful in contact with skinH314: Causes severe skin burns and eye damageH332: Harmful if inhaled | Corrosive to skin and eyes, Harmful by multiple exposure routes[3] |

Metabolic Pathway

The metabolism of chloroethoxy-containing compounds is not extensively studied for every derivative. However, based on the metabolism of the related compound 2-chloroethanol, a likely metabolic pathway involves enzymatic oxidation. 2-Chloroethanol is oxidized in the liver by alcohol dehydrogenase to 2-chloroacetaldehyde, which is subsequently oxidized by aldehyde dehydrogenase to 2-chloroacetic acid.[4] These metabolites, particularly the aldehyde, are reactive and can form conjugates with glutathione.[4] This metabolic activation can contribute to the observed toxicity.

Experimental Protocols

The assessment of toxicity for chloroethoxy-containing compounds follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality and reproducibility while considering animal welfare.

Acute Oral Toxicity Testing (OECD Guidelines 420, 423, 425)

Objective: To determine the acute oral toxicity of a substance, typically expressed as the LD50 (the dose lethal to 50% of the test animals).[5]

Methodology:

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.[6]

-

Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water, except for a brief fasting period before dosing.[6]

-

Dose Administration: The test substance is administered as a single oral dose via gavage.[6] The dose volume is typically limited to 1 mL/100g of body weight for aqueous solutions.[5]

-

Procedure (Fixed Dose Procedure - OECD 420):

-

A stepwise procedure is used with fixed dose levels (5, 50, 300, and 2000 mg/kg).[6]

-

A sighting study is performed with a single animal at a starting dose expected to produce evident toxicity.[6]

-

Based on the outcome of the sighting study, a main study is conducted with a small group of animals (typically 5) at the selected dose level.

-

The endpoint is the observation of clear signs of toxicity at one of the fixed dose levels, rather than mortality itself.[6]

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[6] A gross necropsy is performed on all animals at the end of the study.[7]

Acute Dermal Toxicity Testing (OECD Guideline 402)

Objective: To assess the potential for a substance to cause toxicity from a single, short-term dermal exposure.[8]

Methodology:

-

Test Animals: Adult rats, typically females, with healthy, intact skin are used.[9]

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[9]

-

Dose Administration: The test substance is applied uniformly over a defined area of the skin (at least 10% of the body surface area).[9] The treated area is then covered with a porous gauze dressing for a 24-hour exposure period.[10]

-

Procedure: A stepwise procedure is employed, often starting with a limit test at a high dose (e.g., 2000 mg/kg). If no toxicity is observed, further testing may not be necessary.[8] If toxicity is seen, lower doses are tested sequentially.

-

Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.[11] Body weight is recorded weekly.[10] At the end of the study, a gross necropsy is performed on all animals.[8]

Skin Irritation/Corrosion Testing (OECD Guideline 404 & 439)

Objective: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[12][13]

Methodology (In Vivo - OECD 404):

-

Test Animals: The albino rabbit is the preferred species.[13]

-

Procedure:

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[13] Observations may continue for up to 14 days to assess the reversibility of the effects.[13]

Methodology (In Vitro - OECD 439):

-

This test uses a reconstructed human epidermis (RhE) model, which mimics the properties of the human epidermis.[12]

-

The test chemical is applied topically to the RhE tissue.

-

Cell viability is measured after exposure, typically using the MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[14]

Eye Irritation/Corrosion Testing (OECD Guideline 405)

Objective: To assess the potential of a substance to produce irritation or corrosion in the eye.[15]

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are used.[16]

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[15]

-

The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[16]

-

A sequential testing strategy is employed, starting with a single animal.[16] If severe effects are observed, no further testing is conducted. If the results are equivocal, a confirmatory test on up to two additional animals may be performed.[16][17]

-

-

Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[16] Observations can be extended up to 21 days to evaluate the reversibility of the effects.[18]

Genotoxicity

The genotoxic potential of chloroethoxy-containing compounds is an area of ongoing research. For the related compound, 2-chloroethanol, in vitro studies have shown that it can induce genotoxic effects, such as an increase in micronuclei and DNA strand breaks, but typically at cytotoxic concentrations.[19] Some research suggests that 2-chloroethanol should not be classified as genotoxic based on current data.[19][20] However, due to its structural relationship to the known genotoxic carcinogen ethylene oxide, regulatory bodies may take a cautious approach.[21] Further investigation into the genotoxicity of specific chloroethoxy derivatives is warranted.

Conclusion and Recommendations

Chloroethoxy-containing compounds present a range of potential hazards, with skin and eye irritation being the most prominent and well-documented. The severity of these effects can range from reversible irritation to irreversible corrosive damage. The potential for systemic toxicity upon ingestion, dermal contact, or inhalation also exists, particularly with derivatives like (2-chloroethoxy)acetic acid.

For professionals working with these compounds, the following recommendations are crucial:

-

Risk Assessment: Conduct a thorough risk assessment before handling any chloroethoxy-containing compound, considering the specific derivative and the nature of the planned work.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For compounds that may cause respiratory irritation, work should be conducted in a well-ventilated area or a fume hood.

-

Safe Handling: Avoid direct contact with skin and eyes. In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet (SDS) for the specific compound.

-

Further Testing: For novel chloroethoxy-containing compounds under development, a comprehensive toxicological evaluation following standardized guidelines (e.g., OECD) is essential to characterize their hazard profile accurately. This should include assessments of acute toxicity, skin and eye irritation, and genotoxicity.

By adhering to these recommendations and being aware of the potential hazards outlined in this guide, researchers and drug development professionals can mitigate the risks associated with chloroethoxy-containing compounds and ensure a safe working environment.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. DSpace-CRIS [zora.uzh.ch]

- 5. researchgate.net [researchgate.net]

- 6. umwelt-online.de [umwelt-online.de]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. nucro-technics.com [nucro-technics.com]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 11. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. nucro-technics.com [nucro-technics.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. ecetoc.org [ecetoc.org]

- 19. Genotoxicity of 2-chloroethanol in vitro - ProQuest [proquest.com]

- 20. Assessing the genotoxicity and carcinogenicity of 2-chloroethanol through structure activity relationships and in vitro testing approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Commercial suppliers of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane, a specialized fluorinated ether. Due to its niche status, this compound is not typically available as a stock chemical. This guide details its likely chemical identity, pathways for procurement through custom synthesis, predicted physicochemical properties, a detailed hypothetical synthesis protocol, and essential safety information. The information is intended to support researchers and drug development professionals in sourcing and utilizing this compound for their specific applications.

Chemical Identity and Nomenclature

The chemical name "this compound" is not consistently found in chemical databases as a standard catalog item. The most plausible structure corresponding to this name is 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane , which is registered under CAS Number 380-45-0 . It is highly probable that this is the intended compound for research and development purposes.

Table 1: Chemical Identifiers

| Identifier | Value |

| Probable IUPAC Name | 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane |

| CAS Number | 380-45-0 |

| Molecular Formula | C₄H₅Cl₂F₃O |

| Molecular Weight | 196.98 g/mol |

| Canonical SMILES | C(CCl)OC(C(F)Cl)(F)F |

| InChI Key | AJZSRFYSFRHFDZ-UHFFFAOYSA-N |

Commercial Availability and Procurement

Direct, off-the-shelf commercial suppliers for 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane (CAS 380-45-0) were not identified during a comprehensive market survey. This indicates that the compound is likely not produced on a large scale and is considered a specialty chemical.

For researchers and drug development professionals requiring this compound, the most viable procurement route is through custom synthesis . Several chemical manufacturing organizations specialize in the synthesis of complex fluorinated compounds and can produce this molecule on a custom, fee-for-service basis.

Table 2: Potential Custom Synthesis Suppliers

| Supplier | Specialization | Website |

| BOC Sciences | Fluorine chemistry services, custom synthesis from lab to industrial scale.[] | --INVALID-LINK-- |

| Aceschem | Custom synthesis of fluorinated compounds, intermediates, and fine chemicals.[2] | --INVALID-LINK-- |

| NINGBO INNO PHARMCHEM CO.,LTD. | Custom synthesis of fluorinated intermediates and building blocks. | --INVALID-LINK-- |

| MolecuNav | Custom synthesis of fluorinated compounds and precursors.[3] | --INVALID-LINK-- |

| FluoroTech USA | Specializes in the synthesis and custom manufacturing of fluoro fine chemicals.[4] | --INVALID-LINK-- |

| Amfluoro | Custom synthesis of fluorine-containing fine chemicals from gram to tonnage scale.[5][6] | --INVALID-LINK-- |

| Tosoh USA, Inc. | Custom synthesis with expertise in fluorination, bromination, and iodination.[7] | --INVALID-LINK-- |

Physicochemical Properties

As experimental data from a dedicated technical data sheet is unavailable, the following physicochemical properties are based on computed data from the PubChem database for CAS 380-45-0.[8] These values provide useful estimates for experimental planning.

Table 3: Computed Physicochemical Properties

| Property | Value |

| Molecular Weight | 196.98 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 195.966955 g/mol |

| Monoisotopic Mass | 195.966955 g/mol |

| Topological Polar Surface Area | 9.2 Ų |

| Heavy Atom Count | 10 |

| Complexity | 148 |

Hypothetical Experimental Synthesis Protocol

A specific, validated experimental protocol for the synthesis of 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane is not publicly available. However, a plausible synthetic route can be devised based on established principles of ether synthesis, such as the Williamson ether synthesis, adapted for fluorinated compounds. The following protocol is a hypothetical procedure for illustrative purposes.

Reaction Scheme:

2-Chloro-1,1,2-trifluoroethanol + 1-bromo-2-chloroethane → 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane

Materials and Reagents:

-

2-Chloro-1,1,2-trifluoroethanol

-

1-Bromo-2-chloroethane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel is dried in an oven and allowed to cool under a stream of nitrogen.

-

Base Addition: The flask is charged with sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) and anhydrous THF (100 mL) under a nitrogen atmosphere.

-

Alkoxide Formation: A solution of 2-Chloro-1,1,2-trifluoroethanol (1.0 equivalent) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until hydrogen gas evolution ceases.

-

Electrophile Addition: A solution of 1-bromo-2-chloroethane (1.2 equivalents) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at room temperature.

-

Reaction: The reaction mixture is heated to reflux (approximately 66 °C for THF) and maintained at this temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is separated. The aqueous phase is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by fractional distillation under reduced pressure to yield the pure 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane is not available. The safety information provided below is extrapolated from the hazards associated with structurally similar chlorinated and fluorinated ethers.[9][10] A thorough risk assessment should be conducted before handling this compound.

Table 4: Potential Hazards and Precautions

| Hazard Category | Description and Precautions |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. Handle in a well-ventilated fume hood. |

| Skin/Eye Irritation | May cause skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[9] |

| Respiratory Irritation | Vapors may be irritating to the respiratory tract. Avoid breathing vapors. |

| Flammability | The flammability is unknown, but many related ethers are flammable. Keep away from heat, sparks, and open flames. |

| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |

Biological Activity and Signaling Pathways